![molecular formula C20H17N3OS3 B2868403 N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-97-0](/img/structure/B2868403.png)
N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as BTA-EG6, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antitumor and Anticancer Activity
Several studies have synthesized and evaluated derivatives of benzothiazole, including structures similar to N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, for their antitumor and anticancer activities. Notably, compounds displaying significant anticancer activity against various cancer cell lines have been identified, underscoring the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015), (Havrylyuk et al., 2010).
Antibacterial and Antimicrobial Activity
Research has also demonstrated the efficacy of benzothiazole derivatives as antibacterial and antimicrobial agents. For instance, compounds synthesized from benzothiazole moieties have shown promising results against a range of gram-positive and gram-negative bacteria, highlighting their potential in addressing antibiotic resistance and infection control (Rezki, 2016), (Bhoi et al., 2015).
Anticonvulsant Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant activity, with some compounds showing potent effects in preclinical models. This suggests a potential avenue for developing new treatments for epilepsy and other seizure disorders (Liu et al., 2016).
Urease Inhibition
Another study found that N-(benzo[d]thiazol-2-yl)acetamide derivatives exhibited significant activity as urease inhibitors. This activity suggests potential applications in the treatment of diseases caused by urease-producing pathogens (Gull et al., 2016).
Photophysical Properties
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamides have been studied, indicating potential applications in materials science and photovoltaic efficiency modeling (Balijapalli et al., 2017).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-13-6-8-14(9-7-13)11-25-20-21-15(12-26-20)10-18(24)23-19-22-16-4-2-3-5-17(16)27-19/h2-9,12H,10-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGFJTIYDJNDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.